N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C22H31N5O3S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6-dimethylphenoxy)acetamide is 445.21476104 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Applications
- Research has demonstrated the utility of related heterocyclic compounds in the synthesis of anticancer agents. For instance, studies on 5-methyl-4-phenyl thiazole derivatives, including compounds similar in structure to the one , have shown promising anticancer activity against lung adenocarcinoma cells, with certain derivatives exhibiting high selectivity and significant apoptosis induction (Evren et al., 2019). Another study found that derivatives of 1,2,4-triazol-3-ylthioacetamide displayed potent cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Antimicrobial and Anti-inflammatory Properties
- The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction demonstrated significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing promising results at low minimum inhibition concentrations (Rezki, 2016).
Role in Heterocyclic Synthesis
- The compound's relevance extends to its application in heterocyclic synthesis, where derivatives have been utilized to create a variety of heterocyclic compounds in one-pot cascade reactions, demonstrating excellent atom economy and yielding products like 2-iminothiazoles and thioparabanic acids. Such processes are essential for producing compounds with potential biological activities (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-(2,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-15-8-7-9-16(2)21(15)30-13-19(28)23-12-18-25-26-22(27(18)3)31-14-20(29)24-17-10-5-4-6-11-17/h7-9,17H,4-6,10-14H2,1-3H3,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFWENGQKZGIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=NN=C(N2C)SCC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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